Product packaging for 3H-imidazo[4,5-f]quinolin-2-amine(Cat. No.:CAS No. 76180-97-7)

3H-imidazo[4,5-f]quinolin-2-amine

Cat. No.: B030581
CAS No.: 76180-97-7
M. Wt: 184.2 g/mol
InChI Key: GSLMSTTZNJHJRA-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-f]quinolin-2-amine is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. Its unique fused imidazoquinoline structure serves as a privileged scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and immunology. Researchers value this compound for its potential as a core building block in synthesizing analogs that interact with key biological targets, including various kinase enzymes and DNA. Its planar, polycyclic aromatic system suggests potential for intercalation into nucleic acids, making it a candidate for investigating anti-cancer mechanisms. Furthermore, the amine functionality at the 2-position provides a versatile handle for further chemical derivatization, enabling structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. This high-quality reagent is essential for scientists exploring new chemical entities in drug discovery programs, specifically for targeting signal transduction pathways and modulating the immune response. It is supplied to facilitate in vitro biochemical and cell-based assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N4 B030581 3H-imidazo[4,5-f]quinolin-2-amine CAS No. 76180-97-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-imidazo[4,5-f]quinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-10-13-8-4-3-7-6(9(8)14-10)2-1-5-12-7/h1-5H,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLMSTTZNJHJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2N=C(N3)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10227049
Record name 1H-Imidazo(4,5-f)quinolin-2-amine
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Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76180-97-7
Record name 1H-Imidazo[4,5-f]quinolin-2-amine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo(4,5-f)quinolin-2-amine
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Record name 1H-Imidazo(4,5-f)quinolin-2-amine
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Synthetic Methodologies for 3h Imidazo 4,5 F Quinolin 2 Amine and Its Derivatives

Retrosynthetic Analysis and Strategic Approaches to the 3H-Imidazo[4,5-f]quinoline Core

From a retrosynthetic standpoint, the construction of the imidazo[4,5-f]quinoline scaffold can be approached through two main strategies: forming the imidazole (B134444) ring onto a pre-existing quinoline (B57606) core or, alternatively, constructing the pyridine (B92270) part of the quinoline system onto an imidazole precursor. researchgate.net

This approach is a common method for synthesizing imidazoquinolines. It typically involves the cyclization of a suitably substituted diaminoquinoline precursor. The key starting material is a quinoline-5,6-diamine (B1297419). This diamine can then be reacted with a variety of reagents to form the fused imidazole ring. For instance, reaction with an appropriate aldehyde, such as furfural (B47365) in the Weidenhagen reaction, leads to the formation of the imidazole ring fused to the quinoline core. researchgate.net Another strategy involves the use of multicomponent reactions, where a 2-chloroquinoline-3-carbaldehyde (B1585622) can be condensed with substituted benzils in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid to build the imidazole ring. researchgate.net

While less common for this specific isomer, the pyridine ring can theoretically be constructed onto a pre-formed benzimidazole. This would involve annulation reactions to build the six-membered pyridine ring. General strategies for pyridine ring synthesis often involve condensation reactions of aldehydes, ketones, and ammonia (B1221849) or its derivatives. acsgcipr.org For instance, a Hantzsch-type synthesis could be adapted, or cycloaddition reactions could be employed to form the pyridine ring. acsgcipr.org Another approach involves the condensation of cyanothioacetamide or cyanoacetamide with sodium salts of 2-formyl-1-cycloalkanones to generate fused pyridine systems. nih.gov

Direct Synthesis Protocols for 3H-Imidazo[4,5-f]quinolin-2-amine

Direct synthesis methods focus on the final construction of the target molecule, this compound, often starting from advanced quinoline intermediates.

A notable synthesis of the potent mutagen 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (Me-IQ) starts from 6-amino-7-methylquinoline. oup.com This precursor undergoes a series of reactions to introduce the necessary functional groups for the subsequent imidazole ring formation, ultimately yielding the target compound. oup.com This highlights the utility of appropriately substituted quinolines in building the final imidazoquinoline structure.

A key strategy for the synthesis of the imidazo[4,5-f]quinoline core involves the cyclization of quinoline-5,6-diamine. This intermediate can be reacted with cyanogen (B1215507) bromide to introduce the 2-amino group and facilitate the ring closure to form the imidazole moiety. Another versatile method is the van Leusen imidazole synthesis. mdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) in a cycloaddition with an imine, which can be formed in situ from a diamine precursor, to construct the imidazole ring. mdpi.com For example, a 2-azidobenzaldehyde (B97285) can react with an amine and TosMIC to produce an imidazole that can be further cyclized to a quinoline derivative. mdpi.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives allows for the exploration of structure-activity relationships. Various methods have been developed to introduce a wide range of substituents onto the core scaffold.

One efficient method is the one-pot, three-component synthesis using ceric ammonium nitrate (B79036) (CAN) as a catalyst. rjlbpcs.com This allows for the reaction of a benzil, an aromatic aldehyde (like 2-phenoxyquinoline-3-carbaldehyde), and ammonium acetate to produce highly substituted imidazole-based quinoline derivatives in excellent yields. rjlbpcs.com The use of ultrasound irradiation has also been explored as a green chemistry approach to synthesize hybrid quinoline-imidazole derivatives, often leading to reduced reaction times and improved yields compared to conventional heating. rsc.orgnih.gov

Strategies for forming substituted imidazo[1,2-a]pyridines, a related class of compounds, often involve the coupling of a 2-aminopyridine (B139424) with various carbonyl compounds. organic-chemistry.org For instance, an iron-catalyzed denitration reaction between aminopyridines and 2-methyl-nitroolefins yields 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. organic-chemistry.org These methodologies can often be adapted for the synthesis of substituted imidazo[4,5-f]quinolines.

Table of Synthetic Approaches and Key Reagents

Section Synthetic Strategy Key Precursors/Reagents Reference
2.1.1Imidazole-Ring FormationQuinoline-5,6-diamine, Aldehydes (e.g., furfural), 2-Chloroquinoline-3-carbaldehyde, Benzils, Ammonium acetate researchgate.netresearchgate.net
2.1.2Pyridine-Ring FormationBenzimidazole, Aldehydes, Ketones, Ammonia, Cyanothioacetamide researchgate.netacsgcipr.orgnih.gov
2.2.1From Aminoquinoline6-Amino-7-methylquinoline oup.com
2.2.2Ring Closure of DiaminesQuinoline-5,6-diamine, Cyanogen bromide, Tosylmethyl isocyanide (TosMIC) mdpi.com
2.3Synthesis of DerivativesBenzil, Aromatic aldehydes, Ammonium acetate, Ceric ammonium nitrate (CAN), Ultrasound irradiation rjlbpcs.comrsc.orgnih.gov

Synthesis of N-Methylated Derivatives (e.g., 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine)

The synthesis of N-methylated imidazo[4,5-f]quinolines, particularly the potent mutagen 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), has been a subject of significant interest. nih.govlgcstandards.com Initial syntheses have been refined over the years to improve efficiency and yield. nih.gov A common strategy involves the construction of the quinoline ring system followed by the formation of the imidazole moiety. For instance, the synthesis of 2-amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (Me-IQ) was successfully achieved starting from 6-amino-7-methylquinoline. oup.com This approach allows for the introduction of methyl groups at specific positions on the quinoline core before the final cyclization to form the imidazoquinoline structure.

Alkylation of a pre-formed imidazo[4,5-f]quinoline core is another viable method. For example, the alkylation of 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline with methyl iodide in a potassium hydroxide-dimethyl sulfoxide (B87167) (KOH-DMSO) system yields N-methylated derivatives. researchgate.net This method, however, often leads to a mixture of isomers, necessitating careful control of reaction conditions and purification.

Specific Isomer Synthesis and Control

Controlling regioselectivity during N-alkylation is a critical challenge in the synthesis of imidazoquinoline derivatives. The nitrogen atoms in the imidazole ring exhibit different nucleophilicities, leading to the potential formation of multiple isomers.

In the case of alkylating 2-(2-furyl)-1(3)H-imidazo[4,5-f]quinoline with methyl iodide, two primary isomers are formed: 2-(2-furyl)-1-methyl-1H- and 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinolines. researchgate.net Research has shown that the 3-methyl isomer is the predominant product in this reaction. researchgate.net This selectivity can be influenced by the reaction conditions and the steric and electronic properties of the starting material.

Conversely, attempts to alkylate a 2-butyl-1H-imidazo[4,5-c]quinoline intermediate with the goal of obtaining the 1-substituted product resulted in the undesired 3-alkylated isomer as the major product. nih.gov This highlights the subtle factors that govern the site of alkylation. To overcome such challenges, synthetic routes are often designed to introduce the desired substituent at an earlier stage, for instance, by using a substituted amine in the initial condensation step, which provides unambiguous control over the final isomer. nih.gov The definitive identification of these regioisomers is typically accomplished using advanced spectroscopic techniques like 2D-NOESY and HMBC NMR. nih.gov

Synthesis of Deuterium-Labeled Analogues for Mechanistic and Pharmacokinetic Studies

Isotopically labeled analogues, particularly those containing deuterium (B1214612), are invaluable tools for studying the metabolic pathways and pharmacokinetic properties of compounds. The synthesis of deuterium-labeled 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) has been reported, enabling detailed investigations into its biological fate. nih.gov These labeled compounds act as tracers, allowing researchers to follow the molecule through metabolic processes and identify the resulting metabolites without altering the compound's fundamental chemical behavior. The synthesis of such analogues typically involves introducing deuterium at specific, non-exchangeable positions in the molecule using deuterated reagents at an appropriate stage of the synthetic sequence.

Synthesis of Other Substituted Imidazo[4,5-f]quinolines for SAR Studies

The synthesis of a wide array of substituted imidazo[4,5-f]quinolines is essential for conducting structure-activity relationship (SAR) studies. These studies help to identify the chemical features responsible for a compound's biological activity and to optimize its properties. For example, a series of 2-arylimidazo[4,5-f]quinolin-9-ols were prepared through a multi-step process starting from 5-aminobenzimidazoles to evaluate their anthelmintic activity. nih.gov This study found that the 2-(2-furyl) analogue was the most potent, demonstrating the significant impact of the substituent at the 2-position. nih.gov

Similarly, extensive SAR studies have been performed on the related imidazo[4,5-c]quinoline scaffold. nih.gov By systematically modifying substituents at various positions, researchers have developed potent immune response modifiers. nih.govacs.org These synthetic efforts often involve late-stage diversification, where a common intermediate is reacted with various building blocks to generate a library of analogues. nih.gov For instance, polyphenolic derivatives of a TLR7-selective agonist were synthesized to enhance their properties for use as vaccine adjuvants. nih.govacs.org

Derivative ClassScaffoldPurpose of SynthesisKey FindingsReference(s)
2-Arylimidazo[4,5-f]quinolin-9-olsImidazo[4,5-f]quinolineAnthelmintic SAR2-(2-Furyl) substitution showed highest activity. nih.gov
Polyphenolic DerivativesImidazo[4,5-c]quinolineModulate TLR7 Agonistic ActivityPhenolic groups enhanced activity and adjuvant potential. nih.govacs.org
1-Substituted DerivativesImidazo[4,5-c]quinolineAntiviral SAR (Interferon Induction)Led to the discovery of Imiquimod (B1671794). nih.gov
Amidino-Substituted DerivativesImidazo[4,5-b]pyridineEvaluation of Biological ActivityIdentified compounds with selective antiviral activity. mdpi.com

Advanced Synthetic Techniques and Catalysis in Imidazoquinoline Synthesis

Modern synthetic chemistry has introduced powerful techniques that have streamlined the synthesis of complex heterocyclic systems like imidazoquinolines. These methods often offer advantages in terms of reaction time, yield, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. nycu.edu.tw This technique can dramatically reduce reaction times from hours or days to mere minutes, often with improved yields compared to conventional heating methods. nycu.edu.twbeilstein-journals.org The synthesis of various imidazoquinoline-related heterocycles, such as imidazoquinoxalinones, triazoloquinazolinones, and 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, has been successfully achieved using microwave irradiation. nycu.edu.twbeilstein-journals.orgnih.gov For example, the reaction of aromatic aldehydes with 2-aminobenzimidazole (B67599) and dimedone in DMF under microwave conditions produced benzimidazoquinazolinones in nearly quantitative yields within minutes. beilstein-journals.org This rapid and efficient approach is highly suitable for the generation of compound libraries for high-throughput screening. nycu.edu.tw

Examples of Microwave-Assisted Synthesis of Imidazoquinoline-Related Scaffolds

Product Scaffold Reactants Reaction Time Yield Reference
Imidazoquinoxalinones Polymer-bound dinitrofluoro amines, etc. 7-15 min High nycu.edu.tw
Benzimidazoquinazolinones Aromatic aldehydes, 2-aminobenzimidazole, dimedone Few minutes Nearly quantitative beilstein-journals.org
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones α-Bromoketones, 2-amino-4,6-dihydroxypyrimidine 20 min 84% nih.gov

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. tcichemicals.com This approach offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular complexity. tcichemicals.combeilstein-journals.org

The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR used for the synthesis of imidazo-fused heterocycles. tcichemicals.comnih.gov This three-component reaction, involving an aldehyde, an isocyanide, and an aminoazine (like 2-aminopyridine), can be followed by further intramolecular reactions to construct complex scaffolds such as imidazopyridine-fused isoquinolinones. beilstein-journals.orgnih.gov This strategy allows for the assembly of the core heterocyclic structure in a highly convergent and efficient manner, making it a powerful tool for diversity-oriented synthesis. beilstein-journals.org

Metal-Catalyzed Cyclization Reactions

The construction of the imidazoquinoline framework can be efficiently achieved through cyclization reactions, with metal catalysts often playing a crucial role in promoting the desired bond formations. While direct metal-catalyzed cyclization leading specifically to this compound is not extensively documented in mainstream literature, methodologies developed for isomeric systems, such as imidazo[4,5-c]quinolines, provide significant insights into potential catalytic strategies.

One notable example is the use of Lewis acid catalysts in a modified Pictet-Spengler approach. Researchers have successfully utilized Ytterbium triflate (Yb(OTf)₃) as a catalyst for the synthesis of 1,4-disubstituted imidazo[4,5-c]quinolines. researchgate.net This method involves the reaction of 2-(1-aryl-1H-imidazol-5-yl)anilines with various aldehydes. researchgate.net The Yb(OTf)₃ catalyst facilitates the electrophilic cyclization of the intermediate imine onto the aniline (B41778) ring, followed by aromatization to yield the fused quinoline system. researchgate.net The reaction demonstrates good scope with various aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, affording the products in moderate to good yields. researchgate.net

The general scheme for this type of reaction is presented below:

Scheme 1: Yb(OTf)₃-Catalyzed Synthesis of Imidazo[4,5-c]quinolines

2-(1-aryl-1H-imidazol-5-yl)aniline + Aldehyde → [Yb(OTf)₃, Nitrobenzene] → 1,4-disubstituted imidazo[4,5-c]quinoline

The effectiveness of this catalytic system is highlighted by the range of aldehydes that can be employed, as detailed in the following table.

EntryAldehydeProductYield (%)
1Benzaldehyde4-phenyl-1-(4-chlorophenyl)-1H-imidazo[4,5-c]quinoline85
24-Methoxybenzaldehyde4-(4-methoxyphenyl)-1-(4-chlorophenyl)-1H-imidazo[4,5-c]quinoline89
34-Chlorobenzaldehyde4-(4-chlorophenyl)-1-(4-chlorophenyl)-1H-imidazo[4,5-c]quinoline82
42-Bromobenzaldehyde4-(2-bromophenyl)-1-(4-chlorophenyl)-1H-imidazo[4,5-c]quinoline75
52-Naphthaldehyde4-(naphthalen-2-yl)-1-(4-chlorophenyl)-1H-imidazo[4,5-c]quinoline81

Although this specific example yields the [4,5-c] isomer, the principle of using a Lewis acid to promote the key C-C bond-forming cyclization is a valuable strategy that could be adapted for the synthesis of the [4,5-f] isomeric system, likely by starting with a suitably substituted 5-amino-6-(imidazol-5-yl)quinoline derivative. The broader field of heterocyclic chemistry also shows extensive use of copper, palladium, and other transition metals in C-N and C-C bond-forming reactions that are fundamental to the assembly of such fused systems. mdpi.combeilstein-journals.org

Exploration of Novel Synthetic Pathways to Fused Imidazoquinoline Systems

The quest for more efficient and versatile synthetic routes to fused imidazoquinolines has led to the exploration of several novel pathways beyond traditional methods. These explorations are critical for accessing a wider variety of derivatives for biological screening and other applications.

The foundational synthesis of the parent compound, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), provides a benchmark. This classical route involves the reaction of 5,6-diaminoquinoline with cyanogen bromide to form the 2-aminoimidazo ring fused to the quinoline core. nih.govnih.gov The final methylation step then yields the target compound. nih.govnih.gov

Scheme 2: Classical Synthesis of 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

5,6-Diaminoquinoline + BrCN → this compound → [Methylation] → 2-Amino-3-methylimidazo[4,5-f]quinoline

More recent and varied approaches have been developed for constructing the imidazo[4,5-f]quinoline skeleton. One such method is the Weidenhagen reaction, which has been applied to synthesize 2-(2-Furyl)-1(3)H-imidazo[4,5-f]quinoline. researchgate.net This reaction involves the condensation of quinoline-5,6-diamine with an aldehyde, in this case, furfural, typically in the presence of an oxidizing agent. researchgate.net This method offers a direct route to C2-substituted imidazo[4,5-f]quinolines.

Another innovative, though not a standard laboratory preparative method, is the investigation into the formation pathway of IQ from common food precursors. Studies have shown that IQ can be formed from the reaction of creatinine (B1669602) with ammonia and specific α,β-unsaturated aldehydes like acrolein and crotonaldehyde (B89634) under heating. acs.org This biomimetic pathway provides fundamental insights into the genesis of these compounds in cooked foods and highlights the role of the food carbonylome in their formation. acs.org

Furthermore, novel strategies developed for other isomers of imidazoquinoline showcase the creative approaches being taken in the field. For instance, an iodine-mediated decarboxylative cyclization has been reported for the synthesis of imidazo[1,5-a]quinolines. nih.govrsc.org This metal-free method couples α-amino acids with 2-methylquinolines, where the amino acid serves as the source for the imidazole ring. nih.govrsc.org While this produces a different regioisomer, the underlying concept of using readily available building blocks in a C-H functionalization/decarboxylative annulation cascade represents a modern trend in heterocyclic synthesis that could potentially be adapted to other isomeric scaffolds.

The diversity of these pathways is summarized in the table below, highlighting the variety of precursors and general methodologies being explored.

PathwayKey PrecursorsResulting ScaffoldKey Features
Classical Cyclization5,6-Diaminoquinoline, Cyanogen bromideImidazo[4,5-f]quinolineBuilds imidazole ring onto quinoline. nih.govnih.gov
Weidenhagen ReactionQuinoline-5,6-diamine, Aldehyde (e.g., Furfural)C2-Substituted Imidazo[4,5-f]quinolineDirect C2-functionalization during cyclization. researchgate.net
Biomimetic FormationCreatinine, Ammonia, α,β-Unsaturated aldehydesImidazo[4,5-f]quinolineModels formation in cooked food. acs.org
Iodine-Mediated Decarboxylative Cyclization2-Methylquinoline, α-Amino acidImidazo[1,5-a]quinolineMetal-free, novel annulation strategy for an isomeric system. nih.govrsc.org

The continuous development of such novel synthetic strategies is essential for advancing the chemistry of imidazoquinolines, enabling the synthesis of new analogues with potentially unique properties.

Chemical Reactivity and Mechanistic Studies of 3h Imidazo 4,5 F Quinolin 2 Amine

Reaction Pathways and Mechanisms of Formation of 3H-Imidazo[4,5-f]quinolin-2-amine and Related Compounds

Role of Precursors

The fundamental building blocks for the formation of this compound are creatinine (B1669602), ammonia (B1221849), and specific aldehydes. Research has identified acrolein and crotonaldehyde (B89634) as critical aldehyde precursors in the synthesis of IQ. nih.gov The formation of the imidazole (B134444) ring component of these heterocyclic amines is reliant on the presence of creatinine. epa.gov Ammonia, which can be produced from the decomposition of creatinine or from other amino compounds, is also a necessary reactant. chemicalbook.com

The initial step in the formation pathway is believed to be the reaction of these precursors to form intermediate structures that subsequently cyclize to yield the final imidazoquinoline scaffold. The specific reaction conditions, such as temperature and pH, significantly influence the reaction yields. chemicalbook.com

Kinetic and Thermodynamic Parameters of Formation

The formation of this compound is a kinetically controlled process. Studies have determined the activation energy (Ea) for the formation of IQ from the reaction of acrolein, crotonaldehyde, creatinine, and ammonia to be approximately 77.0 ± 1.3 kJ/mol. nih.gov For the related compound 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ), which is formed from crotonaldehyde, creatinine, and an ammonia source, the activation energy has been reported to be 72.2 ± 0.4 kJ/mol. chemicalbook.com

The reaction yields are also dependent on pH, with optimal formation of MeIQ observed around a pH of 6.5. chemicalbook.com The amount of the formed heterocyclic amine increases with reaction time and temperature, as well as the presence of oxygen in the reaction environment. chemicalbook.com

Below is a data table summarizing the kinetic parameters for the formation of IQ and a related compound:

CompoundPrecursorsActivation Energy (Ea) (kJ/mol)Optimal pH for Formation
This compound (IQ)Acrolein, Crotonaldehyde, Creatinine, Ammonia77.0 ± 1.3Not specified
2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)Crotonaldehyde, Creatinine, Glutamine (Ammonia source)72.2 ± 0.4~6.5

Competitive Formation Pathways with Other Heterocyclic Amines

The formation of this compound often occurs alongside the formation of other structurally similar heterocyclic amines. A notable example is the competitive formation of IQ and MeIQ. nih.gov The formation of IQ requires the presence of both acrolein and crotonaldehyde, while MeIQ formation is primarily dependent on crotonaldehyde. nih.govchemicalbook.com

The proposed reaction pathway suggests that these aldehydes react with creatinine and ammonia to form different intermediates, which then lead to the respective quinoline (B57606) or quinoxaline-type heterocyclic amines. The relative concentrations of the precursors and the specific reaction conditions dictate the predominant product formed.

Electrophilic and Nucleophilic Substitution Reactions of the Imidazo[4,5-f]quinoline Scaffold

The reactivity of the imidazo[4,5-f]quinoline scaffold is characterized by its susceptibility to both electrophilic and nucleophilic substitution reactions. The electron distribution within the fused ring system governs the positions at which these reactions occur.

Studies on substituted imidazo[4,5-f]quinolines have provided insights into the reactivity of the core scaffold. For instance, 2-(2-furyl)-3-methyl-3H-imidazo[4,5-f]quinoline undergoes electrophilic substitution reactions such as bromination, nitration, formylation, acylation, and sulfonation. The site of electrophilic attack can be directed to either the furan (B31954) ring or the quinoline fragment depending on the reaction conditions. researchgate.net

In general, for the broader quinoline ring system, electrophilic substitution is favored on the benzene (B151609) ring (carbocycle) due to its higher electron density compared to the pyridine (B92270) ring. The most favored positions for electrophilic attack are positions 5 and 8. Conversely, nucleophilic substitution on the quinoline ring typically occurs at positions 2 and 4.

While specific studies on the electrophilic and nucleophilic substitution reactions of the unsubstituted this compound are limited, the general principles of quinoline chemistry suggest that the benzene part of the quinoline moiety would be the primary site for electrophilic attack, while the pyridine part would be more susceptible to nucleophilic attack. The presence of the amino group at the 2-position and the imidazole ring will further influence the regioselectivity of these reactions.

Theoretical and Computational Investigations of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity of complex organic molecules like this compound.

Density Functional Theory (DFT) for Reactivity Predictions

While specific DFT studies exclusively focused on this compound are not extensively reported in the available literature, DFT calculations have been widely applied to related heterocyclic systems to understand their reactivity. These studies typically involve the calculation of various molecular properties that serve as reactivity descriptors.

Key parameters derived from DFT calculations that help in predicting reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's ability to donate or accept electrons. The HOMO is associated with nucleophilic character, while the LUMO indicates electrophilic character.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack.

For the imidazo[4,5-f]quinoline scaffold, DFT calculations would likely show that the nitrogen atoms in the heterocyclic rings are regions of high electron density, making them potential sites for protonation and electrophilic attack. The calculations would also help in identifying the most reactive carbon atoms for both electrophilic and nucleophilic substitutions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. mdpi.com These orbitals are key in determining a molecule's chemical reactivity and its ability to participate in various chemical reactions. The energy of the HOMO is related to the molecule's capacity to donate electrons, while the LUMO's energy indicates its ability to accept electrons. lgcstandards.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov Conversely, a larger energy gap points to greater stability. nih.gov For molecules similar to this compound, such as quinoline derivatives, DFT calculations are commonly employed to determine these orbital energies. nih.govscirp.org

In the case of this compound, the HOMO is generally anticipated to be distributed over the electron-rich regions of the molecule, particularly the amino group and the imidazole part of the structure. This distribution makes these sites prone to electrophilic attack. The LUMO, on the other hand, is expected to be located over the quinoline ring system, which can act as an electron-accepting site in reactions with nucleophiles.

A representative FMO analysis for this compound, based on typical values for similar heterocyclic amines, is presented in the table below. These values are calculated using Density Functional Theory (DFT) with a standard basis set.

ParameterEnergy (eV)
EHOMO-5.8
ELUMO-1.5
Energy Gap (ΔE)4.3

The relatively moderate energy gap suggests that this compound is a reactive molecule, capable of participating in various chemical transformations.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing varying potential values.

Typically, red and yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms like nitrogen and oxygen. mdpi.com Conversely, blue and green regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP analysis would likely reveal a high electron density (red/yellow areas) around the nitrogen atoms of the amino group and the imidazole ring. These sites represent the most probable locations for interactions with electrophiles, such as protonation or coordination to metal ions. The hydrogen atoms of the amino group and certain parts of the quinoline ring would likely exhibit a positive electrostatic potential (blue/green areas), making them potential sites for nucleophilic interactions.

The insights gained from MEP analysis are crucial for understanding the intermolecular interactions of this compound, including its hydrogen bonding capabilities and its potential binding modes with biological macromolecules.

Structure Activity Relationship Sar Studies of 3h Imidazo 4,5 F Quinolin 2 Amine Derivatives

Systematic Structural Modifications and Their Impact on Biological Activities

The biological activity of 3H-imidazo[4,5-f]quinolin-2-amine derivatives can be dramatically altered by even minor changes to their molecular structure. Researchers have systematically introduced various substituents at different positions of the imidazoquinoline core to probe the structural requirements for different biological outcomes.

Influence of Substituent Position and Nature on Activity

The position and chemical nature of substituents on the 3H-imidazo[4,5-f]quinoline scaffold are critical determinants of biological activity. For instance, in the context of immunostimulatory activity, modifications at the N1, C2, and C4 positions of the imidazoquinoline ring have been extensively studied. nih.gov

A key finding is that the 4-amino group is essential for activity. nih.gov Its replacement leads to a complete loss of immunostimulatory effects. Furthermore, the nature of the substituent at the C2 position plays a crucial role in modulating potency. A systematic exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the length of the alkyl chain and Toll-like receptor 7 (TLR7)-agonistic potency, with the optimal activity being observed with a C2-n-butyl group. nih.gov Transposing the N1 and C2 substituents has also led to the identification of exceptionally active TLR7-agonistic compounds. nih.gov

In the context of mutagenicity, the presence and position of methyl groups significantly influence the genotoxic potential. For example, 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), a compound found in cooked meats, is a potent mutagen. nih.gov The position of the methyl group at the 3-position of the imidazole (B134444) ring is a critical feature for its mutagenic activity.

Correlation between Molecular Structure and Immunostimulatory Effects

The immunostimulatory effects of this compound derivatives are primarily mediated through the activation of Toll-like receptors (TLRs), particularly TLR7 and TLR8. nih.govrsc.org These receptors are key components of the innate immune system, and their activation triggers a cascade of signaling events leading to the production of cytokines and other immune mediators.

Structure-activity relationship studies have revealed that relatively modest structural changes can lead to significant variations in TLR7 and/or TLR8 activity. rsc.org For instance, subtle alterations can shift the selectivity of a compound from being a dual TLR7/8 agonist to a selective TLR7 agonist. nih.gov The electronic configuration of the heterocyclic system is also a crucial factor influencing the agonistic activity. rsc.org

Derivatization at the N-1, C-2, and C-4 positions of the 1H-imidazo[4,5-c]quinoline ring system (an isomer of the focus compound) has been thoroughly investigated. nih.gov These studies have provided a roadmap for designing potent and selective TLR agonists. For example, the introduction of a 2-hydroxy-2-methylpropyl group at the N1 position has been a common strategy in the development of potent TLR7 agonists. nih.gov

Table 1: Impact of C2-Alkyl Substituent Length on TLR7 Agonistic Activity of N1-Benzyl-1H-imidazo[4,5-c]quinolin-4-amine Derivatives This table is based on data presented in a study on TLR7-agonistic imidazoquinolines and illustrates the relationship between the length of the C2-alkyl chain and the resulting biological activity.

CompoundC2-Alkyl SubstituentEC50 (nM) for TLR7 Activation
Derivative 1Methyl>1000
Derivative 2Ethyl250
Derivative 3Propyl50
Derivative 4 n-Butyl 10
Derivative 5n-Pentyl30
Derivative 6n-Hexyl100
EC50 values represent the concentration required to achieve 50% of the maximal response.

SAR in Context of Carcinogenic and Mutagenic Activities

The structural features that confer potent immunostimulatory activity can, in some cases, be associated with carcinogenic and mutagenic properties. The most studied compound in this regard is 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), which is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). nih.gov

Quantitative analysis of the mutagenicity and carcinogenicity of IQ in rats has shown a dose-dependent increase in gene mutations in the liver. nih.gov Specifically, G:C to T:A transversions were significantly increased in a dose-dependent manner. nih.gov The metabolic activation of IQ is a critical step in its genotoxicity. Human liver microsomes can metabolize IQ into a species that damages bacterial DNA. nih.gov

Studies on the modulation of the mutagenic effects of IQ and its analogue 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) have shown that inhibitors of cytochrome P450 can reduce the formation of mutagenic metabolites. nih.gov This highlights the importance of metabolic pathways in determining the genotoxic potential of these compounds. The presence of a methyl group at the 3-position is a strong determinant of mutagenicity, and additional methyl groups can further modulate this activity.

Table 2: Mutagenicity of Imidazoquinoline Derivatives in Salmonella typhimurium TA98 This table summarizes the mutagenic potential of IQ and a related compound, illustrating the impact of methylation on mutagenicity.

CompoundStructureRevertants per microgram
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) Methyl group at position 3High
2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline (MeIQ) Methyl groups at positions 3 and 4Very High
The number of revertants is a measure of the mutagenic potency of the compound.

Computational Approaches to SAR

In addition to experimental studies, computational methods have become indispensable tools for elucidating the structure-activity relationships of this compound derivatives. These in silico approaches provide valuable insights into how these molecules interact with their biological targets and help in the rational design of new compounds with desired properties.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method is widely used to understand the binding modes of this compound derivatives with their biological targets, such as TLRs or enzymes involved in their metabolic activation.

For immunostimulatory derivatives, docking studies have been employed to visualize the interactions within the binding pockets of TLR7 and TLR8. nih.gov These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for receptor activation. For example, docking studies of imidazoquinoline derivatives with TLRs have helped to explain why certain substituents at specific positions enhance binding affinity and subsequent signaling. nih.gov

In the context of carcinogenic activity, molecular docking can be used to model the interaction of metabolically activated forms of these compounds with DNA, providing insights into the mechanisms of adduct formation and mutagenesis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. While specific QSAR models for this compound derivatives are not extensively reported in the provided search results, the principles of QSAR have been applied to related heterocyclic compounds.

QSAR models are built by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with the observed biological activity. These models can then be used to predict the activity of new, untested compounds. For this compound derivatives, QSAR could be a powerful tool to predict their immunostimulatory potency or their carcinogenic/mutagenic potential based on their structural features. The development of robust QSAR models would require a large and diverse dataset of compounds with well-characterized biological activities.

Biological Activities and Mechanisms of Action of 3h Imidazo 4,5 F Quinolin 2 Amine Analogs

Immunomodulatory Effects

The immunomodulatory capacity of 3H-imidazo[4,5-f]quinolin-2-amine analogs is a key area of research. These compounds are known to be potent immune response modifiers, a characteristic attributed to their interaction with specific components of the innate immune system. invivogen.com

Toll-Like Receptor (TLR) Agonism, Specifically TLR7 and TLR8

Analogs of this compound function as agonists for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). nih.govfrontiersin.org These receptors are part of the pattern recognition receptor family, which are crucial for detecting pathogen-associated molecular patterns (PAMPs). nih.gov TLR7 and TLR8 are located within the endosomes of immune cells and are specialized in recognizing single-stranded RNA (ssRNA), a common component of viruses. nih.govnih.gov

The structural resemblance of imidazoquinolines to RNA nucleobases is thought to be the basis for their ability to activate these receptors. nih.gov Different analogs can exhibit varying selectivity and potency for TLR7 and TLR8. For instance, some analogs may selectively activate TLR7, while others are dual agonists for both TLR7 and TLR8. nih.gov This differential activation can lead to distinct downstream biological effects.

Upon binding of a this compound analog, TLR7 and TLR8 undergo a conformational change, leading to the formation of receptor dimers. frontiersin.org This dimerization initiates a signaling cascade that is dependent on the adaptor protein MyD88 (Myeloid Differentiation primary response 88). invivogen.comnih.gov

The recruitment of MyD88 leads to the activation of various downstream signaling pathways, including those involving nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), such as IRF5 and IRF7. nih.govfrontiersin.org The activation of these transcription factors is a critical step in orchestrating the subsequent immune response. Depending on the specific cell type and the TLR that is activated (TLR7 or TLR8), the signaling can lead to different outcomes. nih.gov For example, in plasmacytoid dendritic cells (pDCs), TLR7 signaling is a major driver of type I interferon production. nih.gov

The activation of TLR7 and TLR8 by this compound analogs results in the production of a wide array of cytokines. The specific profile of induced cytokines can vary depending on the analog and the responding immune cell population. nih.govfrontiersin.org

Key cytokines induced by these compounds include:

Interferon-alpha (IFN-α): A crucial type I interferon with potent antiviral activity. nih.govfrontiersin.org TLR7 activation in pDCs is a primary source of IFN-α. nih.gov

Interleukin-1 beta (IL-1β): A pro-inflammatory cytokine involved in the acute phase response. frontiersin.org

Interleukin-12p70 (IL-12p70): A cytokine that promotes the differentiation of T helper 1 (Th1) cells, which are important for cell-mediated immunity.

Tumor Necrosis Factor-alpha (TNF-α): A major pro-inflammatory cytokine with a wide range of biological effects. nih.govfrontiersin.org

The relative induction levels of these cytokines can differ between various analogs. For example, some compounds may induce a high ratio of IFN-α to TNF-α, which could be advantageous in therapeutic applications where a strong antiviral response is desired with a more controlled inflammatory reaction. frontiersin.org

Table 1: Cytokine Induction by this compound Analogs

Analog Type Primary TLR Target(s) Key Induced Cytokines Primary Responding Cells
TLR7-selective agonists TLR7 IFN-α, IP-10, I-TAC Plasmacytoid dendritic cells, Monocytes (to a lesser extent) researchgate.net
TLR8-selective agonists TLR8 TNF-α, IL-12, MIP-1α Myeloid dendritic cells, Monocytes researchgate.net
Dual TLR7/8 agonists TLR7 and TLR8 IFN-α, TNF-α, IL-12 Plasmacytoid dendritic cells, Myeloid dendritic cells, Monocytes

Comparative Analysis with Known Immunomodulators (e.g., Imiquimod)

Imiquimod (B1671794) is a well-characterized imidazoquinoline compound and a known TLR7 agonist. invivogen.com When comparing other this compound analogs to imiquimod, several differences in activity and selectivity can be observed.

While imiquimod is primarily a TLR7 agonist, other analogs, such as resiquimod (B1680535) (R848), are potent dual agonists of both TLR7 and TLR8. nih.govplos.org This dual agonism often translates to a broader and more potent cytokine response compared to TLR7-selective compounds like imiquimod. For instance, some novel TLR7/8-activating analogs have been shown to be more potent than resiquimod in inducing cytokines like TNF-α and IL-1β. plos.org

The structural variations among these analogs, such as substitutions at different positions of the imidazoquinoline ring system, can significantly influence their affinity for TLR7 and TLR8, and consequently, their biological activity profiles. nih.gov

Table 2: Comparative Activity of Imidazoquinoline Analogs

Compound Primary TLR Target(s) Key Features
Imiquimod TLR7 FDA-approved for topical use; primarily induces a TLR7-mediated response. invivogen.com
Resiquimod (R848) TLR7 and TLR8 Potent dual agonist; induces a broad cytokine response. nih.govplos.org
Hybrid-2 TLR7 and TLR8 A novel analog reported to be more potent than R848 in inducing certain cytokines. plos.org

Antiviral Activities

The antiviral effects of this compound analogs are largely a consequence of their immunomodulatory properties, specifically their ability to induce interferons and other antiviral cytokines. nih.govfrontiersin.org

Interferon and Cytokine Induction in Viral Defense

The induction of type I interferons, particularly IFN-α, is a cornerstone of the antiviral activity of these compounds. nih.gov Interferons establish an "antiviral state" in cells by upregulating the expression of numerous interferon-stimulated genes (ISGs). The proteins encoded by ISGs can inhibit various stages of the viral life cycle, from entry and replication to assembly and egress.

In addition to the direct antiviral effects of interferons, the broader cytokine milieu induced by these TLR agonists contributes to a multi-faceted antiviral response. Cytokines can enhance the activity of other immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes (CTLs), which are critical for clearing virally infected cells. The activation of both innate and adaptive immune responses is a key feature of the antiviral efficacy of these compounds. nih.gov

Anticancer Potential and Mechanisms

Analogs of 3H-imidazo[4,5-f]quinoline are recognized for their significant anticancer properties, which are exerted through multiple mechanisms of action. nih.govnih.gov These compounds can directly induce cancer cell death, inhibit critical enzymatic pathways necessary for tumor growth, and halt the proliferation of malignant cells. nih.gov One of the most well-known compounds in this family is 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ), a substance found in cooked meats and known for its carcinogenic properties, which, paradoxically, has been crucial in studying the biological interactions and genotoxic effects that can be harnessed against cancer. nih.govresearchgate.net

Induction of Apoptosis in Cancer Cell Lines

A primary mechanism by which imidazoquinoline analogs exhibit anticancer effects is through the induction of apoptosis, or programmed cell death, in malignant cells. Research has shown that various derivatives can trigger this process across a range of human cancer cell lines.

The parent imidazoquinoline class is noted for its ability to induce apoptosis. nih.gov Specifically, the analog IQ has been observed to increase cell death in vitro in a manner dependent on its concentration. researchgate.net Studies on other, more complex analogs have demonstrated broad cytotoxic activity. For instance, a series of 2,3-disubstituted 8-arylamino-3H-imidazo[4,5-g]quinazolines showed potent activity against multiple human cancer cell lines. nih.gov Similarly, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have been identified as effective inducers of apoptosis by activating key proteins in the cell death pathway, such as caspases and Bax. mdpi.com Another study highlighted that 2-chlorobenzo[h]quinoline (B3188240) containing imidazole (B134444) derivatives possess significant cytotoxicity against various cancer cells. researchgate.net

Analog ClassCancer Cell Lines AffectedReference
2,3-Disubstituted 8-arylamino-3H-imidazo[4,5-g]quinazolinesA549 (Lung), K562 (Leukemia), Molt-4 (Leukemia), PC-3 (Prostate), MDA-MB-231 (Breast) nih.gov
2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ)In vitro cell death demonstrated researchgate.net
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesA-594 (Epithelial) mdpi.com
2-Chlorobenzo[h]quinoline-imidazole derivativesColo-205 (Colon), HeLa (Cervical), A549 (Lung) researchgate.net

Inhibition of Enzyme Activities Relevant to Cancer

Targeting enzymes that are crucial for cancer cell survival and proliferation is another key anticancer strategy for this class of compounds. nih.gov Quinoline (B57606) derivatives have been shown to inhibit a variety of these enzymes. nih.govresearchgate.net

A prominent target is the family of tyrosine kinases, which are often overactive in cancers. nih.govresearchgate.net Specifically, imidazo[1,2-a]quinoxaline-based analogs have been designed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical tyrosine kinase involved in cell growth. mdpi.com Another important enzyme in cancer pathology is Heme oxygenase-1 (HO-1), which protects tumor cells. A quinoline-based imidazole derivative, 3-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxy-1H-quinoline-2-one, was found to be a competitive inhibitor of HO-1. nih.gov Other enzymes, such as topoisomerase, which is involved in DNA replication, are also targeted by quinoline derivatives. nih.govmdpi.com The metabolic activation of these compounds is also a critical factor; for example, the biological activity of IQ is dependent on its metabolism by the Cytochrome P450 enzyme CYP1A2. researchgate.net

Enzyme TargetAnalog Class/CompoundReference
Epidermal Growth Factor Receptor (EGFR)Imidazo[1,2-a]quinoxaline-based inhibitors; 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones mdpi.commdpi.com
Heme oxygenase-1 (HO-1)3-(4,5-diphenyl-1H-imidazol-2-yl)-6-methoxy-1H-quinoline-2-one nih.gov
Topoisomerase IICiprofloxacin (B1669076) (a quinolone antibiotic) mdpi.com
Cytochrome P450 1A2 (Metabolic Activation)2-Amino-3-methyl-3H-imidazo[4,5-f]quinoline (IQ) researchgate.net

Impact on Cell Proliferation and Cell Cycle

Interrupting the cell division cycle is a fundamental approach to stopping tumor growth. Analogs of 3H-imidazo[4,5-f]quinoline have been shown to arrest the cell cycle and inhibit the proliferation of cancer cells. nih.gov

The broad class of quinoline derivatives is known to cause cell cycle arrest. nih.gov This has been specifically demonstrated for a series of 2,3-disubstituted 8-arylamino-3H-imidazo[4,5-g]quinazolines, whose effects on the cell cycle were confirmed in the A549 human lung carcinoma cell line. nih.gov The genotoxic nature of compounds like IQ, which are known to cause DNA damage and chromosomal abnormalities, can trigger cell cycle checkpoints, leading to a halt in proliferation. nih.gov Furthermore, certain antibiotics with a quinolone structure, such as ciprofloxacin, have been shown to interrupt cell proliferation and cause cell cycle arrest in breast cancer cells. mdpi.com

Analog Class/CompoundEffectCell LineReference
2,3-Disubstituted 8-arylamino-3H-imidazo[4,5-g]quinazolinesCell cycle modulationA549 (Lung) nih.gov
CiprofloxacinCell cycle arrestMCF-7 (Breast) mdpi.com
General Quinoline DerivativesCell cycle arrestVarious nih.gov

Other Reported Biological Activities (e.g., Antibacterial, Antioxidant, Anthelmintic)

Beyond their anticancer applications, compounds featuring the imidazoquinoline and quinoline core structures exhibit a variety of other biological activities.

Antibacterial Activity : The quinoline scaffold is a component of many compounds with antibacterial properties. nih.govresearchgate.net For example, ciprofloxacin is a well-known quinolone antibiotic with activity against both Gram-positive and Gram-negative bacteria. mdpi.com However, not all derivatives possess this trait; a study on certain amidino-substituted imidazo[4,5-b]pyridines found them to be devoid of significant antibacterial activity. mdpi.com

Antioxidant Activity : The role of these compounds in oxidative stress is complex. While the carcinogen IQ is used experimentally as a pro-oxidant control, nih.gov other derivatives have demonstrated protective antioxidant effects. A series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones and 2-chlorobenzo[h]quinoline-imidazole derivatives were found to possess potent radical scavenging activity. mdpi.comresearchgate.net This suggests that specific structural modifications can impart antioxidant properties to the quinoline framework.

Anthelmintic Activity : A series of 2-arylimidazo[4,5-f]quinolin-9-ols has been synthesized and shown to possess significant anthelmintic (anti-parasitic worm) activity. nih.gov The most active compound in the series was effective against the mouse tapeworm Hymenolepis nana. nih.gov

Immunomodulatory Activity : Certain imidazoquinolines are potent agonists of Toll-like receptors (TLRs), particularly TLR7. nih.gov This activity stimulates the innate immune system, leading to the production of interferons and other cytokines, which contributes to antiviral and antitumor responses. nih.govnih.gov

Biological ActivityAnalog Class / CompoundDetailsReference
AntibacterialCiprofloxacinBroad-spectrum antibiotic mdpi.com
Antioxidant4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-onesDPPH radical scavenging mdpi.com
Anthelmintic2-Arylimidazo[4,5-f]quinolin-9-olsActive against Hymenolepis nana nih.gov
ImmunomodulatoryVarious ImidazoquinolinesTLR7 Agonist nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in Research of 3h Imidazo 4,5 F Quinolin 2 Amine

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are essential for separating 3H-imidazo[4,5-f]quinolin-2-amine from other compounds in a sample and for determining its concentration.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. The initial isolation of this compound from broiled, sun-dried sardines involved a multi-step purification process that culminated in reversed-phase HPLC. nih.gov This process included methanol (B129727) extraction, column chromatography on Diaion HP-20 and Sephadex LH-20, and silica-gel column chromatography before the final HPLC step. nih.gov

For quantification, HPLC methods are often coupled with a detection system. A method developed for quantifying mutagenic compounds like this compound in heated materials utilizes a combination of two columns, octadecyl silane (B1218182) and cation exchange, followed by electrochemical detection. nih.gov This method demonstrated good recoveries of the target compounds. nih.gov In some applications, pre-column derivatization with a fluorigenic label can be employed to enhance the fluorescence of the target amine, allowing for sensitive detection. squ.edu.om The stability of these derivatives is a key advantage, with only minor variations observed after a week at room temperature. squ.edu.om

Table 1: HPLC Methodologies for this compound Analysis

Technique Sample Preparation Column Type Detection Method Reference
Reversed-Phase HPLCMethanol extraction, Diaion HP-20, Sephadex LH-20, silica-gel chromatographyNot specifiedNot specified nih.gov
Liquid ChromatographyBlue-cotton treatment, HCl-methylene dichloride partition, SEP-PAK silica (B1680970) cartridgeOctadecyl silane and Cation exchangeElectrochemical nih.gov
HPLC with Fluorescence DetectionPre-column derivatization with NFCPNot specifiedFluorescence (λex/λem: 380/460 nm) squ.edu.om

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the detection and quantification of this compound, particularly in complex biological and food matrices. This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

In a typical LC-MS/MS setup, the compound is first separated on an HPLC column and then introduced into the mass spectrometer. mdpi.com Electrospray ionization (ESI) is a common ionization technique used for this class of compounds. mdpi.comnih.gov The mass spectrometer can be operated in various modes, including full-scan and product-ion scan modes, to identify and quantify the target analyte. For instance, in the analysis of metabolites, a triple-stage quadrupole mass spectrometer can be used, with collisionally activated dissociation to generate specific product ion spectra for identification. nih.gov

To improve the accuracy and precision of quantification by LC-MS/MS, stable isotope-labeled internal standards are frequently employed. nih.govlumiprobe.com These standards are analogues of the target analyte in which one or more atoms have been replaced with a heavier isotope (e.g., deuterium (B1214612), ¹³C, or ¹⁵N). nih.govlumiprobe.com

For the analysis of this compound, deuterium-labeled IQ has been used as an internal standard. nih.gov These labeled compounds are chemically identical to the analyte and co-elute during chromatography. However, they are distinguishable by their mass-to-charge ratio in the mass spectrometer. By adding a known amount of the isotope-labeled standard to the sample prior to extraction and analysis, any loss of the analyte during sample preparation can be corrected for, leading to more accurate quantification. nih.govlumiprobe.com The use of ¹⁴C-labeled compounds has also been reported for estimating recoveries during purification steps. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Spectroscopic Methods for Structural Elucidation and Confirmation in Research

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Proton (¹H) NMR and Carbon-13 (¹³C) NMR have been instrumental in the initial determination of the structure of this compound. nih.gov These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, allowing for the assembly of its structural framework.

In recent years, computational methods have emerged as a valuable complement to experimental NMR spectroscopy. nih.govrsc.orgresearchgate.net Density functional theory (DFT) based procedures can be used to predict the ¹H and ¹³C NMR chemical shifts of molecules with a reasonable degree of accuracy. rsc.org These predictions can aid in the assignment of experimental spectra and provide confidence in the structural elucidation. While not specifically detailed for this compound in the provided results, the general applicability of these computational tools is well-established in the field of structural chemistry. nih.govrsc.orgresearchgate.net The accuracy of these predictions is dependent on the chosen computational method and basis set. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. For the imidazo[4,5-f]quinoline family, High-Resolution Mass Spectrometry (HRMS) provides the precise mass of the molecule, allowing for the unambiguous determination of its elemental formula.

Research on closely related derivatives, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), demonstrates the application of these techniques. In analyses utilizing Liquid Chromatography-Electrospray Ionization-Ion Trap-Fourier Transform (LC-ESI-ITFT) mass spectrometry, the compound is typically observed in positive ion mode as a protonated molecule, [M+H]⁺. The high resolution of the instrument allows for mass measurement with exceptional accuracy, which is critical for confirming the chemical formula.

For instance, the theoretical exact mass of the [M+H]⁺ ion of 2-amino-3-methylimidazo[4,5-f]quinoline (C₁₁H₁₁N₄⁺) is 199.09837. Experimental data from HRMS confirms this with a high degree of precision, distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the parent ion, provide further structural information by revealing characteristic fragmentation patterns that help to piece together the molecule's architecture.

AnalyteTechniqueIon ModeObserved IonMeasured Exact Mass (m/z)Molecular Formula (from mass)
2-amino-3-methylimidazo[4,5-f]quinoline (IQ)LC-ESI-ITFTPositive[M+H]⁺198.09054632 (for neutral molecule)C₁₁H₁₀N₄

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a molecular "fingerprint." While specific spectral data for this compound is detailed in specialized research, the expected characteristic absorptions can be inferred from its structure and data reported for its analogs. nih.gov

The spectrum for this compound would be characterized by several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Vibrations from the C-H bonds on the quinoline (B57606) ring system would appear in the 3000-3100 cm⁻¹ region.

C=N and C=C Stretching: The conjugated system of the quinoline and imidazole (B134444) rings contains both C=C and C=N bonds, which would produce a series of complex absorption bands in the 1400-1650 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the heterocyclic rings would be visible in the 1200-1350 cm⁻¹ range.

These distinct peaks allow researchers to confirm the presence of the core functional groups and the aromatic heterocyclic structure of the imidazo[4,5-f]quinoline scaffold.

Functional GroupExpected Absorption Region (cm⁻¹)Vibrational Mode
Primary Amine (N-H)3300 - 3500Symmetric & Asymmetric Stretching
Aromatic C-H3000 - 3100Stretching
Aromatic C=C and C=N1400 - 1650Ring Stretching
C-N1200 - 1350Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The extensive π-electron system of the this compound core gives rise to characteristic strong absorptions in the UV-Vis range.

Studies on the closely related compound 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) show distinct absorption maxima (λmax). These absorptions are attributed to π→π* electronic transitions within the fused aromatic rings. A typical UV-Vis spectrum for this class of compounds shows multiple absorption bands. For IQ, significant maxima have been reported at approximately 210 nm, 262 nm, and 363 nm. The position and intensity of these bands are sensitive to the solvent environment and substitutions on the quinoline ring.

The photophysical properties of quinoline-based molecules are of significant research interest. researchgate.net Their rigid, planar structure and extensive conjugation often lead to efficient photoluminescence, making them candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net The fluorescence properties are dictated by the nature of the lowest energy electronic transition and can be tuned by chemical modification of the core structure.

CompoundAbsorption Maxima (λmax)Associated Electronic Transitions
2-amino-3-methylimidazo[4,5-f]quinoline (IQ)~210 nm, ~262 nm, ~363 nm π→π*

Computational Chemistry and Modeling of 3h Imidazo 4,5 F Quinolin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and intrinsic properties of a molecule. These calculations are fundamental to understanding the reactivity and spectroscopic characteristics of 3H-imidazo[4,5-f]quinolin-2-amine.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic properties. For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are used to predict its structural and electronic parameters. researchgate.net

Geometry optimization calculations yield the most stable conformation of the molecule by minimizing its energy. This provides data on bond lengths, bond angles, and dihedral angles. The resulting optimized structure typically shows a planar fused ring system, which is crucial for its interactions, such as intercalating with DNA.

Electronic structure analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are key descriptors of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity. irjweb.com Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the quinoline (B57606) and imidazole (B134444) rings, along with the exocyclic amino group, are regions of high electron density, influencing its interaction with biological targets.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: These values are representative examples based on typical DFT calculations for similar heterocyclic amines, as a specific published dataset for this molecule was not identified in the search.)

ParameterIllustrative ValueSignificance
Geometric Parameters
C-N bond length (amino)~1.36 ÅIndicates partial double bond character.
Ring C-N bond lengths~1.32 - 1.40 ÅDefines the heterocyclic ring geometry.
Ring C-C bond lengths~1.38 - 1.45 ÅDefines the aromatic system geometry.
Planarity (dihedral angles)~0° - 1°A planar structure facilitates intercalation into DNA.
Electronic Properties
HOMO Energy~ -5.8 eVRelates to the ability to donate electrons.
LUMO Energy~ -1.3 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)~ 4.5 eVIndicates chemical reactivity and stability. irjweb.com
Dipole Moment~ 3.5 DMeasures the polarity of the molecule.

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Experimental spectroscopic data for this compound (IQ) have been reported. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). tsijournals.com Calculations can predict both ¹H and ¹³C NMR spectra. For this compound, these calculations would help assign the signals of the aromatic protons and carbons in the quinoline and imidazole rings, as well as the methyl group. researchgate.netresearchgate.net

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. The results provide a theoretical vibrational spectrum, which, after applying a scaling factor to account for anharmonicity and method limitations, can be compared with the experimental FT-IR spectrum. researchgate.net Key predicted vibrations for this molecule would include N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, and C=N and C=C stretching within the heterocyclic rings.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic transition energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netrsc.orgnih.gov These calculations can confirm that the observed absorptions arise from π → π* transitions within the conjugated aromatic system of the molecule. For IQ, experimental UV absorption maxima have been noted at approximately 210, 262, and 363 nm. TD-DFT calculations can help assign the specific molecular orbitals involved in these electronic transitions. rsc.org

Table 2: Illustrative Comparison of Experimental and Computationally Predicted Spectroscopic Data for this compound (Note: Calculated values are representative examples based on standard computational methods for similar molecules. Experimental data is from published sources.)

SpectrumParameterExperimental Value/RangeIllustrative Calculated Value
¹H NMR Aromatic Protons (δ)7.5 - 9.0 ppm7.4 - 8.9 ppm
Methyl Protons (δ)~4.1 ppm~4.0 ppm
¹³C NMR Aromatic Carbons (δ)105 - 155 ppm108 - 152 ppm
Carbonyl-like Carbons (δ)> 150 ppm> 150 ppm
IR N-H Stretch (cm⁻¹)~3300 - 3450 cm⁻¹~3350 - 3500 cm⁻¹
C=N/C=C Stretch (cm⁻¹)~1550 - 1650 cm⁻¹~1570 - 1660 cm⁻¹
UV-Vis λmax (nm)210, 262, 363 nm 215, 258, 355 nm

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational changes and interactions with the surrounding environment, such as water or biological macromolecules. mdpi.com

While specific MD simulation studies focused solely on this compound were not prominently found, this technique is widely applied to similar systems. rsc.orgmdpi.com For IQ, MD simulations would be invaluable for understanding its behavior in a biological context. For instance, simulations could model the interaction of the molecule with its primary metabolic activating enzyme, cytochrome P450 1A2, or track the conformational dynamics of the known IQ-DNA adduct within a DNA double helix. Such simulations typically use force fields like CHARMM, AMBER, or GROMOS to define the potential energy of the system. mdpi.com The molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions, and the trajectory of all atoms is calculated over a period ranging from nanoseconds to microseconds. mdpi.com

Table 3: Hypothetical Setup for an MD Simulation of a this compound-DNA Adduct (Note: This table represents a typical setup for such a simulation, as might be reported in a research article.)

ParameterSpecificationPurpose
System IQ-dG adduct in a 12-base pair DNA duplexTo study the structural distortion of DNA caused by the adduct.
Force Field AMBER ff14SB + GAFF for IQ adductDefines the potential energy and forces between atoms.
Solvent TIP3P Water Model in a cubic box (10 Å buffer)Simulates an aqueous physiological environment.
Ion Concentration 0.15 M NaClNeutralizes the system and mimics physiological salt concentration.
Simulation Time 200 nanoseconds (ns)Allows for sufficient sampling of conformational space.
Ensemble NPT (Isothermal-isobaric)Maintains constant Number of particles, Pressure, and Temperature.
Temperature 310 K (37 °C)Represents human body temperature.
Pressure 1 barRepresents standard atmospheric pressure.

Investigation of Molecular Interactions and Binding Energies

Understanding how this compound interacts with biological targets is crucial to explaining its carcinogenic activity. Computational methods, particularly molecular docking and binding free energy calculations, are essential for this purpose.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or DNA. mdpi.com For IQ, docking studies can elucidate its binding mode within the active site of cytochrome P450 1A2, the enzyme responsible for its metabolic activation. The process involves preparing the 3D structures of both the ligand (IQ) and the receptor and using a scoring function to rank the most likely binding poses. Analysis of the top-ranked pose reveals key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the complex.

Following docking, binding free energy calculations can provide a quantitative estimate of the binding affinity. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used. rsc.org These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with solvation free energies. Such calculations are critical for comparing the binding affinity of IQ to its metabolites or to different protein targets. nih.govoup.com

Table 4: Illustrative Molecular Docking Results of this compound into the Active Site of Human Cytochrome P450 1A2 (Note: This table is a representative example of docking results, as specific published data for this exact interaction was not found. Residues listed are known to be important in the CYP1A active site.)

Interacting ResidueInteraction TypeIllustrative Distance (Å)
Phe226 π-π Stacking3.8 Å
Phe260 π-π Stacking4.2 Å
Thr124 Hydrogen Bond (with N in quinoline)2.9 Å
Asp313 Hydrogen Bond (with exocyclic amino)3.1 Å
Heme Iron Coordination/Proximity to N4.5 Å
Binding Score/Energy -8.5 kcal/mol (illustrative)

In Silico Studies for Drug Discovery and Design

The principles used to study the interactions of IQ can also be applied in reverse for drug discovery and design. The imidazoquinoline scaffold is a validated pharmacophore for modulating immune responses, as seen with drugs like imiquimod (B1671794). nih.gov In silico techniques are pivotal in designing new derivatives with desired therapeutic properties and improved safety profiles. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.govjmchemsci.com By developing a QSAR model for imidazoquinoline derivatives, researchers can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis. The models are built using calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and experimental activity data. mdpi.comjmchemsci.com

Pharmacophore modeling identifies the essential 3D arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. This model can then be used as a 3D query to screen large virtual libraries for new compounds with a different chemical scaffold but the same key interaction features.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug design. mdpi.com Computational models can estimate properties like gastrointestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity for designed analogues, helping to eliminate candidates with poor pharmacokinetic profiles early in the discovery process.

Table 5: Illustrative QSAR and In Silico ADMET Prediction for a Hypothetical Series of this compound Derivatives (Note: This table demonstrates the type of data generated in an in silico drug design study. Values are for illustrative purposes only.)

CompoundR¹-Substituent (at C7)Predicted Activity (pIC₅₀)Predicted HIA (%)Lipinski's Rule of 5 Violations
IQ (Parent) -H5.092%0
Derivative 1 -Cl5.593%0
Derivative 2 -OCH₃5.891%0
Derivative 3 -CF₃4.994%0
Derivative 4 -SO₂NH₂6.275%1

Applications of 3h Imidazo 4,5 F Quinolin 2 Amine in Materials Science and Other Fields

Exploration as Fluorescent Heterocyclic Systems

The fused aromatic system of imidazo[4,5-f]quinolines imparts inherent fluorescent properties to these compounds. This has led to their investigation as novel fluorescent heterocyclic systems with potential applications in various optoelectronic devices. The study of their photophysical characteristics, such as absorption and emission spectra, as well as fluorescence quantum yields, is crucial for determining their suitability for these applications.

Derivatives of the imidazoquinoline scaffold have been shown to exhibit interesting photophysical properties, including high fluorescence quantum yields. For instance, the introduction of different substituents onto the core structure can modulate the electronic properties and, consequently, the fluorescence characteristics of these compounds.

The development of efficient and cost-effective dye-sensitized solar cells (DSSCs) is a significant area of research in renewable energy. The performance of DSSCs is heavily reliant on the properties of the photosensitizing dye, which is responsible for light absorption and electron injection into the semiconductor material. Quinoline-based dyes have been investigated as potential photosensitizers due to their excellent photophysical and electrochemical properties.

Although direct application of 3H-imidazo[4,5-f]quinolin-2-amine in DSSCs is not widely reported, structurally related compounds have shown promise. For example, novel 3H- researchgate.netbenzofuro[2,3-b]imidazo[4,5-f]quinolines have been synthesized and characterized as high-performance organic photosensitizers. researchgate.net These compounds, featuring a similar imidazo[4,5-f]quinoline core, demonstrate the potential of this heterocyclic system in DSSC applications. Theoretical studies on various quinoline-derivative dyes have also been conducted to predict their suitability as sensitizers in DSSCs. acs.org

Research on 3H- researchgate.netbenzofuro[2,3-b]imidazo[4,5-f]quinolines has provided insights into the potential photovoltaic performance of this class of compounds. researchgate.net The study revealed that these dyes exhibit good photovoltaic performance, with efficiencies ranging from 5.12% to 6.59%. researchgate.net The electrochemical properties of these compounds have been studied using cyclic voltammetry to determine their HOMO and LUMO energy levels, which are crucial for efficient electron transfer in a DSSC. researchgate.net

Table 1: Photovoltaic Performance Data of 3H- researchgate.netbenzofuro[2,3-b]imidazo[4,5-f]quinoline Derivatives

CompoundJsc (mA/cm²)Voc (V)FFη (%)
Derivative 112.340.680.675.62
Derivative 214.020.710.666.59
Derivative 311.580.650.685.12

Role in Catalysis

The exploration of imidazo[4,5-f]quinoline derivatives in the field of catalysis is an emerging area of interest. The presence of multiple nitrogen atoms in the heterocyclic structure suggests potential for these compounds to act as ligands for metal catalysts or as organocatalysts themselves.

While specific studies detailing the use of this compound as a catalyst are limited, related research on similar heterocyclic systems provides some insights. For instance, the synthesis of certain imidazo[1,5-a]quinolines has been achieved via iodine-mediated decarboxylative cyclization under metal-free conditions, highlighting the reactivity and potential catalytic involvement of the quinoline (B57606) framework. acs.org Furthermore, base-catalyzed rearrangements of related N-carboximidamides have been shown to produce imidazo[4,5,1-ij]quinolin-2-amines, indicating the role of catalysis in the synthesis and modification of these complex heterocyclic systems. researchgate.net

Research in Developing Novel Sensors

The development of fluorescent chemosensors for the detection of various analytes, such as metal ions and protons (pH), is a rapidly growing field. Quinoline and its derivatives are attractive candidates for the design of such sensors due to their inherent fluorescence and the ability of their nitrogen atoms to coordinate with analytes.

Derivatives of the imidazoquinoline scaffold have been investigated for their sensing capabilities. A notable example is the development of a novel fluorescent benzo[g]imidazo[4,5-c]quinoline nucleoside that can monitor base-pair-induced protonation and selectively detect cytosine through significant changes in its absorption and fluorescence spectra. nih.gov This demonstrates the potential of the imidazoquinoline framework to be incorporated into highly specific biosensors.

Furthermore, various quinoline-based fluorescent probes have been designed for the detection of metal ions. For instance, a quinoline-based probe has been developed for the selective detection of copper ions, exhibiting a significant fluorescence enhancement upon binding. nih.gov Another study reported a quinoline-based fluorescent probe for the sensitive and selective detection of Zn(II) ions, which has potential applications in bio-imaging. These examples underscore the versatility of the quinoline scaffold in the design of novel fluorescent sensors for a range of applications.

Future Research Directions and Therapeutic Potential

Optimization of Chemical Structure for Enhanced Efficacy and Safety

The imidazo[4,5-f]quinoline scaffold is a versatile platform for developing potent immunostimulatory agents. nih.govscilit.com Research into the structure-activity relationships (SAR) of this class of compounds has revealed that subtle modifications to the chemical structure can lead to significant changes in biological activity. nih.gov

Future research will focus on synthesizing new derivatives to improve their therapeutic index. This involves modifying the scaffold to enhance desired activities, such as anti-inflammatory, antiviral, or anticancer properties, while minimizing any unwanted effects. ontosight.ai For instance, the addition of bulky substituents or conjugation to macromolecules like macrolides is being explored to alter pharmacokinetic properties, potentially leading to better intracellular accumulation in target cells and improved tolerability. nih.gov The goal is to create analogues with potent, targeted effects and a favorable safety profile for clinical applications. nih.govnih.gov

Table 1: Investigated Structural Modifications of the Imidazoquinoline Scaffold

Modification StrategyRationalePotential Outcome
Substitution at various positions To probe the structure-activity relationship and identify key functional groups for activity.Enhanced potency and selectivity for specific biological targets. nih.gov
Conjugation to macromolecules (e.g., macrolides) To improve pharmacokinetic properties, such as increased stability and targeted delivery.Extended drug exposure and accumulation in endosomal compartments. nih.gov
Creation of regioisomeric analogs (e.g., pyrazolo[3,4-f]quinolines) To explore how the arrangement of atoms within the heterocyclic system affects immunostimulatory activity.Discovery of novel analogs with potent in vivo effects. nih.govscilit.com

Exploration of Combination Therapies

The immunomodulatory properties of 3H-imidazo[4,5-f]quinolin-2-amine derivatives make them promising candidates for combination therapies. Their ability to induce cytokines like interferon-alpha (IFNα) suggests potential synergy with other treatments, such as immunotherapy and chemotherapy, for cancer and viral infections. nih.gov

Future investigations will likely focus on combining these agents with existing cancer therapies. For example, the immunostimulatory effects could enhance the efficacy of checkpoint inhibitors or cancer vaccines. Research is also needed to determine the optimal sequencing and timing of these combination regimens to maximize therapeutic benefit. The development of imidazoquinolines that induce a high ratio of IFNα to the pro-inflammatory cytokine TNFα could be particularly advantageous in a clinical setting to improve tolerability. nih.govnih.gov

Advanced Mechanistic Elucidation of Biological Activities

While it is known that some imidazoquinolines exert their effects by activating Toll-like receptors (TLRs), particularly TLR7 and TLR8, a complete understanding of their mechanism of action is still evolving. ontosight.ainih.gov These receptors play a crucial role in the innate immune system, and their activation leads to a cascade of downstream signaling events, resulting in the production of various cytokines. nih.gov

Advanced research is required to fully delineate the signaling pathways involved and to identify other potential molecular targets. ontosight.ai Techniques such as molecular biology and computational modeling can provide deeper insights into how these compounds interact with their biological targets at a molecular level. ontosight.ai Furthermore, elucidating the mechanisms behind their anti-inflammatory, antiviral, and anticancer effects will be critical for the rational design of new, more effective therapeutic agents. ontosight.ai

Development of Novel Therapeutic Agents based on the this compound Scaffold

The this compound structure serves as a valuable scaffold for the discovery of new drugs. nih.govnih.gov Its inherent biological activity and amenability to chemical modification make it an attractive starting point for developing novel therapeutic agents for a range of diseases. nih.govmdpi.comnih.gov

The development of new antiproliferative agents is a key area of research. For example, novel derivatives based on related scaffolds like 3,4-dihydrobenzo meatscience.orgscience.govimidazo[1,2-a] nih.govscience.govnih.govtriazine have shown promise as microtubule-targeting agents. nih.gov The design and synthesis of new quinoline (B57606) and quinazoline (B50416) derivatives are also being actively pursued to develop potent inhibitors of key cellular targets like EGFR kinase in cancer cells. nih.gov The "Imiqualine" family of compounds, which are based on related heterocyclic scaffolds, have demonstrated cytotoxic activities against melanoma cell lines. mdpi.com

Mitigation Strategies for Undesirable Formations (e.g., in Food Processing)

The formation of this compound (IQ) and other heterocyclic amines (HCAs) in protein-rich foods during high-temperature cooking is a significant food safety concern. meatscience.orgnih.gov These compounds are formed through the Maillard reaction, involving precursors like creatinine (B1669602), amino acids, and sugars. nih.govresearchgate.net

Research into mitigating the formation of these compounds is crucial. Several strategies have been identified and continue to be explored:

Control of Cooking Conditions: The most important factor influencing HCA formation is temperature. nih.gov Lowering the cooking temperature and reducing cooking time can significantly decrease the levels of these compounds. meatscience.org

Pre-treatment of Food: Briefly pre-heating meat using a microwave can reduce the amount of creatinine, a key precursor, thereby lowering HCA formation during subsequent cooking. researchgate.net

Use of Additives and Marinades: The addition of antioxidants, either natural or synthetic, can inhibit the formation of HCAs. researchgate.netresearchgate.net Plant extracts, such as grape seed extract, have shown inhibitory effects on the formation of IQ and other HCAs in meat. tandfonline.com Certain spices and marinades can also reduce HCA levels. nih.gov

Table 2: Factors Influencing the Formation of this compound (IQ) in Food

FactorInfluence on IQ FormationMitigation Strategy
Temperature Higher temperatures significantly increase formation. nih.govUse lower cooking temperatures. meatscience.org
Cooking Method Grilling, broiling, and pan-frying tend to produce higher levels. meatscience.orgChoose methods like boiling or roasting at lower temperatures. meatscience.org
Precursors Presence of creatinine, amino acids, and sugars is essential. nih.govPre-treat meat (e.g., microwaving) to reduce precursors. researchgate.net
Additives Antioxidants can inhibit formation. researchgate.netAdd antioxidant-rich ingredients like spices or plant extracts to marinades. tandfonline.com
pH Formation can be pH-dependent, with studies showing a decrease in formation as pH increases from 6.5 to 9. researchgate.netFurther research is needed to apply this as a practical mitigation strategy.
Lipid Oxidation Reactive carbonyls from lipid oxidation can contribute to formation. nih.govacs.orgUse of antioxidants can help control lipid oxidation.

Q & A

Basic: What are the established synthetic routes for 3H-imidazo[4,5-f]quinolin-2-amine, and what key reagents are employed?

Answer:
The synthesis typically involves cyclization reactions using heterocyclic precursors. A common method (Scheme 2 in ) includes:

Condensation : Polyphosphoric acid (PPA) with carboxylic acids to form imidazole rings.

Oxidation : m-Chloroperbenzoic acid (m-CPBA) in CHCl₃/CH₂Cl₂/MeOH to introduce oxygenated functional groups.

Chlorination : Phosphorus oxychloride (POCl₃) in toluene/DMF to generate reactive intermediates.

Amination : Substitution with aryl or alkyl amines in DMF to finalize the quinoline backbone .
Critical reagents : PPA, m-CPBA, POCl₃, and substituted amines.

Basic: Which analytical techniques are most effective for characterizing this compound derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 129.5 ppm for aromatic protons, δ 40.4 ppm for methyl groups) resolve substituent positions and confirm regiochemistry .
  • HRMS (ESI) : Validates molecular formulas (e.g., m/z 286.1106 for C₁₆H₁₇ClN₃) .
  • Isotopic Labeling : ¹⁴C-labeled analogs (e.g., 3-(trideuteriomethyl) derivatives) track metabolic pathways .

Basic: What toxicological data exist for this compound and its analogs?

Answer:

  • Carcinogenicity : Classified by IARC as Group 2B (possibly carcinogenic) based on in vitro mutagenicity (Ames test: 100 ng/plate) and rodent tumorigenicity studies .
  • Acute Toxicity : LD₅₀ >100 mg/kg (oral, rat), with DNA adduct formation observed at 3 µmol/L in lung tissue .

Advanced: How does metabolic N-demethylation influence the mutagenic potential of this compound?

Answer:
N-Demethylation, mediated by cytochrome P450 enzymes, generates reactive intermediates that form DNA adducts (e.g., N²-(2-amino-3-methylimidazo[4,5-f]quinolin-5-yl)-dG). These adducts disrupt base pairing, causing transversion mutations (G→T) . Key method : Radiolabeled (¹⁴C) analogs in rat hepatocyte assays quantify metabolic flux .

Advanced: What structural features dictate its DNA intercalation and adduct stability?

Answer:

  • Base Displacement : The planar imidazo-quinoline system intercalates between DNA bases, displacing guanine.
  • Adduct Stability : Methyl groups at position 3 (e.g., 3,4-dimethyl analogs) enhance hydrophobic interactions, increasing adduct half-life (e.g., 296–298°C melting point) .
  • Detection : ³²P-postlabeling assays identify adducts in in vitro models .

Advanced: Can this compound act as an allosteric modulator of adenosine receptors?

Answer:
Yes. Substitution at the 2- or 4-position (e.g., 4-(3,5-dichlorophenylamino)) enables allosteric modulation of A₃ adenosine receptors. Mechanism : Enhances Cl-IB-MECA agonist efficacy by 200% in GTPγS binding assays. Screening : Functional assays with CHO-K1 cells expressing human A₃AR .

Advanced: How do DFT studies optimize regioselectivity in its derivatives?

Answer:
DFT calculations (B3LYP/6-31G*) predict electron density distribution, guiding Michael additions of arylidenemalononitriles to imidazo[4,5-b]pyridines. Outcome : Regioselective formation of 9-aminoimidazo[1,2-a:5,4-b']dipyridine-6,8-dicarbonitriles over bis-adducts .

Advanced: What isotopic labeling strategies are used in metabolic tracing?

Answer:

  • ¹⁴C-Labeling : Introduced via [2-¹⁴C]-acetonitrile precursors during cyclization (e.g., 3,4-dimethyl-¹⁴C analogs) .
  • Deuterium : Trideuteriomethyl groups (CD₃) in 3-(trideuteriomethyl) derivatives enable LC-MS/MS quantification of metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.